(3S,4R)-4-((3-(Dimethylamino)propyl)amino)tetrahydrofuran-3-ol
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Overview
Description
(3S,4R)-4-((3-(Dimethylamino)propyl)amino)tetrahydrofuran-3-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a tetrahydrofuran ring substituted with a dimethylamino propyl group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-((3-(Dimethylamino)propyl)amino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and dimethylamine.
Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the starting material, followed by nucleophilic substitution with the dimethylamino propyl group.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance the efficiency and yield of the reaction.
Automated Purification Systems: Employing automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-((3-(Dimethylamino)propyl)amino)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, potassium permanganate.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3S,4R)-4-((3-(Dimethylamino)propyl)amino)tetrahydrofuran-3-ol is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds.
Biology
In biological research, the compound may be used as a ligand in the study of enzyme-substrate interactions or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as acting as an inhibitor or activator of specific biological pathways.
Industry
In the industrial sector, the compound may be utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,4R)-4-((3-(Dimethylamino)propyl)amino)tetrahydrofuran-3-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-((3-(Dimethylamino)propyl)amino)tetrahydrofuran-2-ol: A similar compound with a hydroxyl group at the 2-position instead of the 3-position.
(3S,4R)-4-((3-(Dimethylamino)propyl)amino)tetrahydrofuran-3-one: A ketone derivative with a carbonyl group at the 3-position.
Uniqueness
(3S,4R)-4-((3-(Dimethylamino)propyl)amino)tetrahydrofuran-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
(3S,4R)-4-((3-(Dimethylamino)propyl)amino)tetrahydrofuran-3-ol is a chiral compound notable for its potential applications in medicinal chemistry. Its unique structure, characterized by a tetrahydrofuran ring with hydroxyl and amino groups, positions it as an interesting candidate for various biological activities, particularly in the context of receptor interactions and enzyme modulation.
- Molecular Formula : C9H19N2O2
- Molecular Weight : 175.26 g/mol
- Structural Characteristics : The compound features a tetrahydrofuran ring, hydroxyl group, and a dimethylamino group, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors. Initial studies indicate that it may exhibit binding affinity to receptors involved in neuronal signaling, potentially influencing neuronal activity and synaptic transmission.
Interaction Studies
Research has focused on quantifying the binding interactions between this compound and several biological targets. Techniques such as surface plasmon resonance and radiolabeled binding assays are essential for understanding these interactions.
Biological Activity Overview
The compound's biological activity can be categorized into several key areas:
-
Neurotransmitter Receptor Modulation
- Potential interactions with muscarinic acetylcholine receptors may lead to effects on cell proliferation and apoptosis resistance.
-
Anticancer Activity
- Preliminary findings suggest that related compounds exhibit cytotoxicity against cancer cell lines, indicating potential pathways for anticancer drug development.
-
Enzyme Inhibition
- The functional groups present may allow the compound to act as an inhibitor for specific enzymes involved in metabolic pathways.
Comparative Analysis with Analog Compounds
To better understand the potential of this compound, it is beneficial to compare its structure and activity with similar compounds:
Compound Name | Structural Characteristics | Unique Features |
---|---|---|
(3S,4R)-4-Aminotetrahydrofuran-3-ol | Lacks dimethylamino group | Potentially less lipophilic |
(2S,3R)-2-Aminotetrahydrofuran | Different stereochemistry | May exhibit varied biological activity |
(3S,4R)-4-(N,N-Dimethylaminobutyl)tetrahydrofuran | Longer alkyl chain | Enhanced solubility properties |
The presence of the dimethylamino group in this compound enhances its lipophilicity and potential interaction with lipid membranes, which can improve bioavailability in pharmacological applications.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic contexts:
- Cancer Therapy : A study demonstrated that derivatives of similar structures showed improved cytotoxicity against specific cancer cell lines compared to standard treatments like bleomycin . This suggests that modifications to the tetrahydrofuran structure can yield compounds with enhanced anticancer properties.
- Neuropharmacology : Research indicates that compounds with similar structural motifs can modulate neurotransmitter systems effectively. The activation of muscarinic receptors has been linked to significant changes in cellular behavior relevant to cancer progression .
Properties
Molecular Formula |
C9H20N2O2 |
---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
(3S,4R)-4-[3-(dimethylamino)propylamino]oxolan-3-ol |
InChI |
InChI=1S/C9H20N2O2/c1-11(2)5-3-4-10-8-6-13-7-9(8)12/h8-10,12H,3-7H2,1-2H3/t8-,9-/m1/s1 |
InChI Key |
RDIPPXMBEVSSNE-RKDXNWHRSA-N |
Isomeric SMILES |
CN(C)CCCN[C@@H]1COC[C@H]1O |
Canonical SMILES |
CN(C)CCCNC1COCC1O |
Origin of Product |
United States |
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